molecular formula C6H6BN3O2 B13563958 Pyrazolo[1,5-b]pyridazin-3-ylboronic acid

Pyrazolo[1,5-b]pyridazin-3-ylboronic acid

Cat. No.: B13563958
M. Wt: 162.94 g/mol
InChI Key: FYIMXRYOAFHBIW-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-b]pyridazin-3-ylboronic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridazine ring, with a boronic acid functional group attached. The presence of the boronic acid group makes it a valuable intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-b]pyridazin-3-ylboronic acid typically involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides concise access to the desired compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound may involve techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-b]pyridazin-3-ylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions often involve the use of inert atmospheres (e.g., nitrogen or argon) and controlled temperatures to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions include boronic esters, alcohols, amines, and various substituted derivatives of this compound. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

Chemistry

In the field of chemistry, pyrazolo[1,5-b]pyridazin-3-ylboronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it a versatile intermediate for the construction of biaryl compounds and other aromatic systems.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its unique structure allows it to interact with various biological targets, making it a promising candidate for the development of therapeutic agents.

Medicine

In medicine, this compound derivatives are explored for their potential to treat various diseases, including cancer, inflammation, and infectious diseases. The compound’s ability to modulate specific molecular pathways makes it a valuable lead compound in drug discovery.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties enable the development of materials with enhanced performance and functionality.

Mechanism of Action

The mechanism of action of pyrazolo[1,5-b]pyridazin-3-ylboronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific signaling pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-b]pyridazin-3-ylboronic acid is unique due to the presence of the boronic acid functional group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to participate in cross-coupling reactions and form stable complexes with biological targets sets it apart from other similar compounds.

Properties

Molecular Formula

C6H6BN3O2

Molecular Weight

162.94 g/mol

IUPAC Name

pyrazolo[1,5-b]pyridazin-3-ylboronic acid

InChI

InChI=1S/C6H6BN3O2/c11-7(12)5-4-9-10-6(5)2-1-3-8-10/h1-4,11-12H

InChI Key

FYIMXRYOAFHBIW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=CC=NN2N=C1)(O)O

Origin of Product

United States

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